molecular formula C8H17ClN2O B1528232 1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride CAS No. 1797677-17-8

1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride

Cat. No.: B1528232
CAS No.: 1797677-17-8
M. Wt: 192.68 g/mol
InChI Key: MZXQEOCNSICHCE-UHFFFAOYSA-N
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Description

1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride is a chemical compound with the molecular formula C8H17ClN2O and a molecular weight of 192.69 g/mol . This compound is known for its unique structure, which includes a cyclopentane ring substituted with an amino group and an ethylcarboxamide group. It is commonly used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

The synthesis of 1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or the ethylcarboxamide group is replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride can be compared with other similar compounds, such as:

    1-amino-N-methylcyclopentane-1-carboxamide hydrochloride: This compound has a similar structure but with a methyl group instead of an ethyl group.

    1-amino-N-propylcyclopentane-1-carboxamide hydrochloride: This compound has a propyl group instead of an ethyl group.

    1-amino-N-butylcyclopentane-1-carboxamide hydrochloride: This compound has a butyl group instead of an ethyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-amino-N-ethylcyclopentane-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-2-10-7(11)8(9)5-3-4-6-8;/h2-6,9H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXQEOCNSICHCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1(CCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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